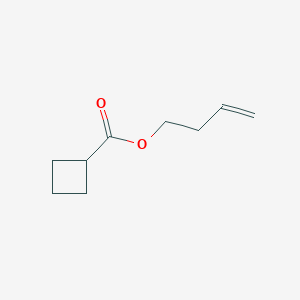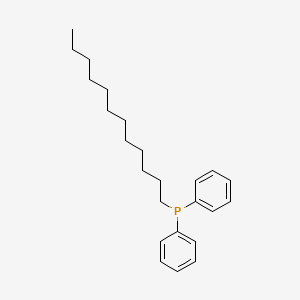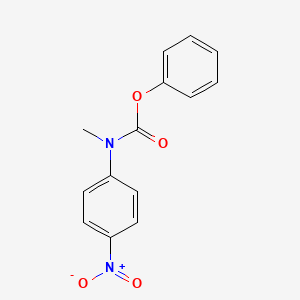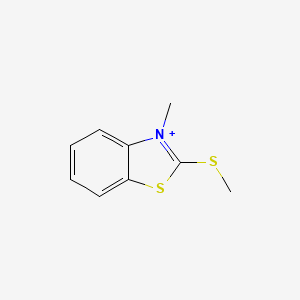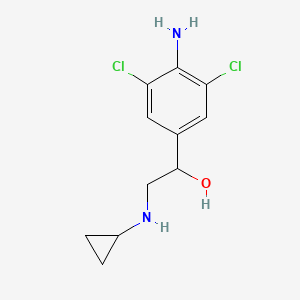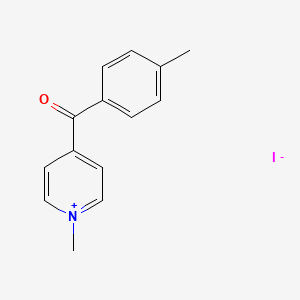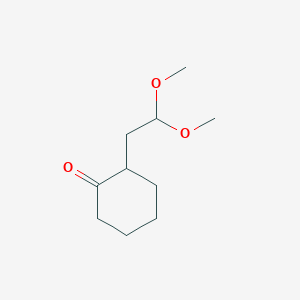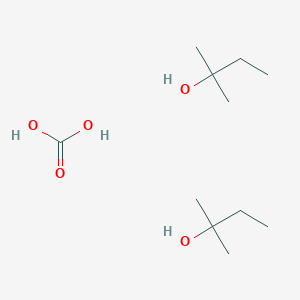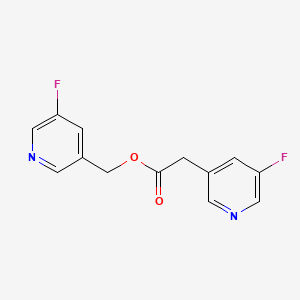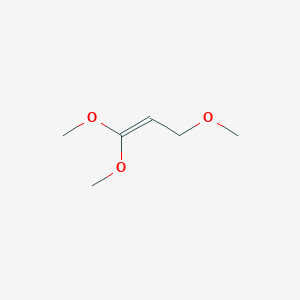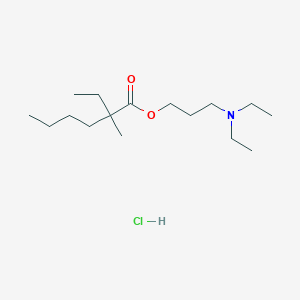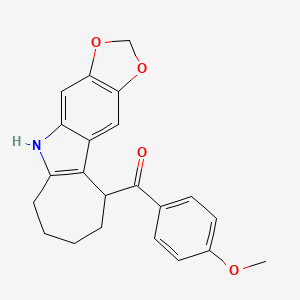![molecular formula C14H25N B14664169 7-Azadispiro[5.1.5~8~.2~6~]pentadecane CAS No. 51272-45-8](/img/structure/B14664169.png)
7-Azadispiro[5.1.5~8~.2~6~]pentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azadispiro[515~8~2~6~]pentadecane is a unique chemical compound characterized by its intricate spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azadispiro[5.1.5~8~.2~6~]pentadecane typically involves multi-step organic reactions. One common method includes the reaction of specific cyclic ketones with primary amines under controlled conditions. For example, the Mannich reaction, which involves the condensation of a ketone, formaldehyde, and an amine, can be employed to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 7-Azadispiro[5.1.5~8~.2~6~]pentadecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the spirocyclic structure by adding hydrogen atoms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines .
Aplicaciones Científicas De Investigación
7-Azadispiro[5.1.5~8~.2~6~]pentadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Azadispiro[5.1.5~8~.2~6~]pentadecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
- 1,4,9-trioxa-12-azadispiro[4.2.5~8~.2~5~]pentadecane
- 11-methyl-14-oxa-7-azadispiro[5.1.5~8~.3~6~]hexadecane
- 2,4-dimethyl-7-oxa-16-azadispiro[5.2.5~9~.2~6~]hexadecane
Comparison: Compared to these similar compounds, 7-Azadispiro[5.1.5~8~.2~6~]pentadecane stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
51272-45-8 |
|---|---|
Fórmula molecular |
C14H25N |
Peso molecular |
207.35 g/mol |
Nombre IUPAC |
7-azadispiro[5.1.58.26]pentadecane |
InChI |
InChI=1S/C14H25N/c1-3-7-13(8-4-1)11-12-14(15-13)9-5-2-6-10-14/h15H,1-12H2 |
Clave InChI |
LQADISGKSXGYNL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCC3(N2)CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



